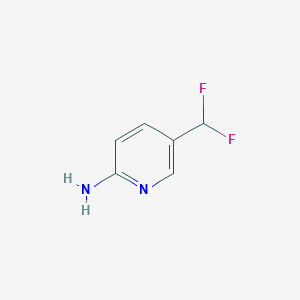

5-(Difluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLFYOYMXCRVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)pyridin-2-amine

Introduction: The Significance of the (Difluoromethyl)pyridin-2-amine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has proven to be a powerful approach for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethyl group (-CHF2), in particular, has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine moieties. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can enhance metabolic stability and improve binding affinity to biological targets.[1]

When appended to a pyridine ring, a privileged structure in numerous FDA-approved drugs, the difluoromethyl group can profoundly influence the molecule's physicochemical characteristics.[2] The aminopyridine framework itself is a cornerstone in the development of a wide array of therapeutic agents, recognized for its ability to form key interactions with enzymes and receptors.[3] This guide focuses on 5-(Difluoromethyl)pyridin-2-amine, a molecule that synergistically combines the advantageous features of these two pharmacophores. Understanding the core physicochemical properties of this compound is paramount for researchers and drug development professionals seeking to leverage its potential in designing next-generation therapeutics. A notable example highlighting the potential of this scaffold is PQR530, a derivative of the related 4-(difluoromethyl)pyridin-2-amine, which has been investigated as a potent and brain-penetrant dual inhibitor of PI3K and mTOR kinases for oncology applications.[4]

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, a representative synthetic route, and a summary of its spectroscopic profile.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development, influencing everything from formulation to bioavailability. The following table summarizes the key physicochemical parameters for this compound. It is important to note that while some data is derived from experimental predictions, other values are computationally predicted due to the limited availability of direct experimental data for this specific molecule.

| Property | Value | Method |

| Molecular Formula | C₆H₆F₂N₂ | - |

| Molecular Weight | 144.12 g/mol | - |

| Melting Point | 55 - 59 °C (Predicted) | Computational Prediction |

| Boiling Point | 220-230 °C at 760 mmHg (Predicted) | Computational Prediction |

| Water Solubility | Low to moderate (Predicted) | Qualitative Assessment |

| logP (XlogP3) | 1.3 | Predicted |

| pKa (acidic) | 14.5 (Predicted, for the amine proton) | Computational Prediction |

| pKa (basic) | 3.5 (Predicted, for the pyridine nitrogen) | Computational Prediction |

Disclaimer: Predicted values are generated using advanced computational algorithms and should be confirmed by experimental data.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following is a summary of the expected spectral characteristics.

Infrared (IR) Spectroscopy

As a primary aromatic amine, the IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

-

N-H Stretching: Two distinct, sharp to medium bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.[5]

-

N-H Bending (Scissoring): A band of variable intensity between 1650-1580 cm⁻¹.[6]

-

C-N Stretching: A strong absorption in the aromatic amine region of 1335-1250 cm⁻¹.[5]

-

C-F Stretching: Strong absorptions in the region of 1100-1000 cm⁻¹ are characteristic of C-F bonds.

-

Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Bands in the 1600-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The difluoromethyl group at the 5-position and the amino group at the 2-position will influence their chemical shifts and coupling patterns.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the range of δ 3-5 ppm. This signal will disappear upon D₂O exchange.[7]

-

Difluoromethyl Proton (-CHF₂): A triplet (due to coupling with the two fluorine atoms) in the region of δ 6.5-7.5 ppm.

¹³C NMR:

-

Aromatic Carbons: Carbons of the pyridine ring will resonate in the δ 100-160 ppm range. The carbon attached to the amino group will be shifted upfield, while the carbon attached to the difluoromethyl group will show a characteristic triplet due to C-F coupling.

-

Difluoromethyl Carbon (-CHF₂): A triplet with a large coupling constant (¹JCF) in the region of δ 110-120 ppm.

¹⁹F NMR:

-

A doublet (due to coupling with the proton of the -CHF₂ group) is expected in the typical range for difluoromethyl groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 144. Fragmentation patterns would likely involve the loss of fluorine and components of the pyridine ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the following section details robust, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity. The Shake-Flask method is the gold standard, while HPLC offers a high-throughput alternative.[8]

Causality: This method directly measures the partitioning of the analyte between two immiscible phases, n-octanol and water, providing a definitive logP value.

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water (typically a buffer of pH 7.4 to mimic physiological conditions) with n-octanol by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol.

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to allow equilibrium to be reached (typically 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality: This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity. It is faster and requires less material than the shake-flask method.[9]

Protocol:

-

System Setup: Use a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Calibration: Inject a series of standard compounds with known logP values that span the expected logP of the analyte.

-

Analysis: Inject a solution of this compound and record its retention time.

-

Correlation: Plot the logarithm of the retention factor (k') of the standards against their known logP values to generate a calibration curve.

-

Calculation: Determine the logP of the analyte by interpolating its log(k') value on the calibration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Representative Synthesis

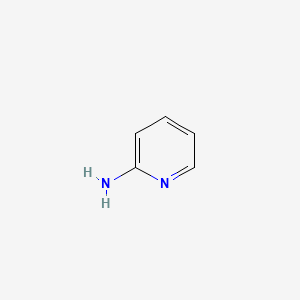

While numerous methods exist for the synthesis of substituted aminopyridines, this section provides a representative protocol for a closely related isomer, 4-(Difluoromethyl)pyridin-2-amine, which illustrates a scalable and practical approach.

Causality: This multi-step synthesis starts from readily available materials and proceeds through key intermediates to construct the desired difluoromethylated aminopyridine structure.

Protocol Overview:

-

Formation of (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile: Difluoroacetic anhydride is reacted with ethyl vinyl ether in the presence of pyridine. The resulting intermediate is then reacted with acetone cyanohydrin.

-

Cyclization and Reduction to 4-(Difluoromethyl)pyridin-2-amine: The pent-4-enenitrile derivative is treated with methoxylamine hydrochloride in acetic acid, followed by the addition of hydrobromic acid to facilitate cyclization. The resulting intermediate is then reduced with zinc to yield the final product.

Caption: Representative synthesis of a (difluoromethyl)pyridin-2-amine.

Conclusion

References

-

Bohnacker, T., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6241-6261. [Link]

-

Sharma, R., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

-

BIOSYNCE. (2023). How to calculate the pKa value of pyridine? BIOSYNCE Blog. [Link]

-

PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. [Link]

-

Rhenium Bio Science. (n.d.). This compound 98%. [Link]

- Vertex AI Search. (n.d.). Exploring 5-(Trifluoromethyl)

-

Nature Communications. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

ACS Publications. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. [Link]

-

Pipzine Chemicals. (n.d.). 2-Amine-5-Trifluoromethyl Pyridine. [Link]

-

Universität Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

-

Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. [Link]

- Google Patents. (n.d.).

-

Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Amino-5-fluoropyridine. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods - Pyridine. [Link]

-

ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. [Link]

-

Chemistry LibreTexts. (2022). 24.10: Spectroscopy of Amines. [Link]

-

PubChem. (n.d.). 5-(3-{1-[4-Amino-3-(difluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-chloro-2-methoxy-6-methylphenyl)-N,N-dimethylpyridine-2-carboxamide. [Link]

-

ResearchGate. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

Sources

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 3. escholarship.org [escholarship.org]

- 4. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteinsandwavefunctions.blogspot.com [proteinsandwavefunctions.blogspot.com]

- 6. 1361694-83-8|4-(Difluoromethyl)-5-(trifluoromethoxy)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 7. 5-(Difluoromethoxy)pyrazin-2-amine | Benchchem [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. digital.library.unt.edu [digital.library.unt.edu]

An In-depth Technical Guide to the Structural Analysis and Conformation of 5-(Difluoromethyl)pyridin-2-amine

Abstract

5-(Difluoromethyl)pyridin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl (-CHF2) group into the pyridine scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. A comprehensive understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and the development of novel therapeutics. This guide provides a detailed exploration of the experimental and computational methodologies employed to elucidate the structural and conformational landscape of this compound, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern medicinal chemistry.[1] The unique properties of fluorine, such as its high electronegativity and small van der Waals radius, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] The difluoromethyl group, in particular, is often employed as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and modulated acidity.[2] In the context of the 2-aminopyridine scaffold, a common motif in bioactive compounds, the addition of a difluoromethyl group at the 5-position introduces a key modulator of electronic and steric properties, influencing everything from crystal packing to receptor binding.[3]

This guide will delve into the multifaceted approach required to fully characterize the structural and conformational dynamics of this compound. We will explore both solid-state and in-solution analytical techniques, complemented by robust computational modeling, to construct a holistic understanding of this important molecule.

Molecular Structure and Physicochemical Properties

The foundational step in any structural analysis is the confirmation of the molecule's identity and basic properties.

| Property | Value | Source |

| Molecular Formula | C6H6F2N2 | PubChem[4] |

| Monoisotopic Mass | 144.04991 Da | PubChem[4] |

| Predicted XlogP | 1.3 | PubChem[4] |

| SMILES | C1=CC(=NC=C1C(F)F)N | PubChem[4] |

| InChIKey | PFLFYOYMXCRVSS-UHFFFAOYSA-N | PubChem[4] |

These data provide a starting point for more advanced structural elucidation techniques. The predicted lipophilicity (XlogP) suggests moderate membrane permeability, a desirable trait in many drug candidates.

Experimental Structural Analysis

A combination of crystallographic and spectroscopic methods is essential for a comprehensive experimental structural analysis.

Single-Crystal X-ray Diffraction: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Methodology Rationale: For a compound like this compound, SCXRD is crucial for understanding how the difluoromethyl and amino groups influence the crystal packing. The hydrogen bonding potential of the 2-amino group and the dipole moment of the difluoromethyl group are expected to be key drivers of the supramolecular architecture.[5]

Experimental Protocol: Single-Crystal Growth and Data Collection

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture).

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality for diffraction.

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Anticipated Insights: The SCXRD data will reveal the preferred conformation of the difluoromethyl group relative to the pyridine ring and the hydrogen bonding network established by the 2-amino group. This information is invaluable for understanding solid-state properties and for validating computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the In-Solution Structure

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Methodology Rationale: In solution, molecules are often conformationally flexible. NMR can provide insights into the time-averaged conformation and the barriers to rotation around key bonds. ¹⁹F NMR is particularly useful for probing the local environment of the difluoromethyl group.

Key NMR Experiments and Expected Observations:

-

¹H NMR: Will show signals for the aromatic protons and the proton of the difluoromethyl group. The coupling constants between the CHF₂ proton and the fluorine atoms (²JHF) and between the aromatic protons can provide conformational information.

-

¹³C NMR: Will reveal the chemical shifts of the carbon atoms in the pyridine ring and the difluoromethyl group. The ¹JCF coupling constant can provide information about the hybridization of the carbon atom.

-

¹⁹F NMR: The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. The coupling between the fluorine atoms and the adjacent proton (²JHF) is a key parameter.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can detect through-space interactions between protons, providing crucial information about the relative orientation of different parts of the molecule in solution. For example, NOEs between the CHF₂ proton and the protons on the pyridine ring can help to define the preferred rotational conformation of the difluoromethyl group.

Computational Conformational Analysis

Computational methods are indispensable for exploring the full conformational landscape of a molecule and for understanding the energetic factors that govern its structure.[6][7]

Methodology Rationale: While experimental methods provide snapshots of the most stable conformations, computational techniques allow for the systematic exploration of all possible conformations and the calculation of their relative energies.[8][9] This is particularly important for understanding the dynamic behavior of the molecule in different environments.

Conformational Search Algorithms

A thorough conformational search is the first step in any computational analysis.

Workflow for Conformational Search and Analysis

Caption: Workflow for computational conformational analysis.

-

Systematic Search: This method involves systematically rotating all rotatable bonds in the molecule by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.[10]

-

Stochastic Search (e.g., Monte Carlo): This approach involves randomly sampling the conformational space. It is often more efficient than a systematic search for larger molecules.[8]

Quantum Mechanical (QM) Calculations

Once a set of low-energy conformers has been generated, their geometries and energies should be refined using higher-level quantum mechanical calculations.

Methodology Rationale: Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for molecules of this size. It is essential for accurately describing the electronic effects of the fluorine atoms and the nitrogen of the pyridine ring.

Recommended DFT Protocol:

-

Functional and Basis Set Selection: A common and reliable choice is the B3LYP functional with the 6-31G* or a larger basis set.

-

Geometry Optimization: Perform a full geometry optimization for each low-energy conformer identified in the conformational search.

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stabilities.

Insights from QM Calculations: These calculations will provide a detailed picture of the potential energy surface of this compound, revealing the global minimum energy conformation and the energy barriers between different conformers. This information is critical for understanding the molecule's dynamic behavior and its potential binding modes to a biological target.

Key Conformational Considerations

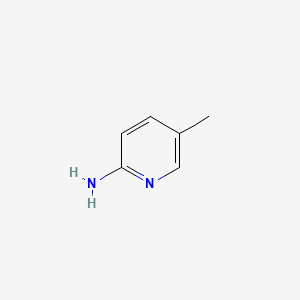

The primary conformational flexibility in this compound arises from the rotation around the C5-C(CHF₂) bond.

Diagram of Rotational Conformations

Caption: Key rotatable bond in this compound.

The orientation of the C-H bond of the difluoromethyl group relative to the plane of the pyridine ring will be a key determinant of the overall molecular conformation. Steric and electronic factors, including potential intramolecular hydrogen bonding or repulsive interactions, will influence the preferred rotational isomer.

Conclusion and Future Directions

A thorough structural and conformational analysis of this compound requires a synergistic approach combining experimental techniques like SCXRD and NMR with robust computational modeling. The insights gained from such studies are fundamental to understanding the structure-activity relationships of this important scaffold and for guiding the design of new and improved therapeutic agents.

Future work could involve studying the conformational preferences of this molecule in different solvent environments, both experimentally and computationally, to better mimic physiological conditions.[7] Additionally, co-crystallization with target proteins would provide invaluable information about its bioactive conformation.

References

-

Towards breaking the curse of dimensionality in computational methods for the conformational analysis of molecules. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Gell, C., et al. (2023). Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model. Journal of the American Chemical Society. [Link]

-

Goud, N. R., et al. (2022). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Crystal Growth & Design. [Link]

-

Ferreira, R. S., et al. (2015). Small-molecule conformational search methods. ResearchGate. [Link]

-

Sousa, S. F., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

-

Leach, A. R. (1991). A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules. ResearchGate. [Link]

-

Goud, N. R., et al. (2022). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). (R)-5-(difluoromethoxy)-N-(4-(morpholin-2-yl)phenyl)pyrimidin-2-amine. Retrieved January 4, 2026, from [Link]

-

El-Sayed, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]

-

Li, H., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

-

PubChem. (n.d.). 5-(difluoromethoxy)pyridin-2-amine. Retrieved January 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved January 4, 2026, from [Link]

-

Hunter, L., et al. (2019). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. PubMed Central. [Link]

-

Liljefors, T., et al. (1996). Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine. PubMed. [Link]

-

Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved January 4, 2026, from [Link]

-

Studer, A., et al. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. [Link]

-

Wang, Y., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. [Link]

-

MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 3. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H6F2N2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Towards breaking the curse of dimensionality in computational methods for the conformational analysis of molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Organic Solvent Solubility of 5-(Difluoromethyl)pyridin-2-amine

This guide provides a comprehensive framework for understanding and determining the solubility of 5-(Difluoromethyl)pyridin-2-amine in organic solvents. As specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document emphasizes the foundational principles of solubility, predictive estimation based on physicochemical properties, and a robust experimental protocol for accurate laboratory determination.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl (-CHF₂) group can enhance metabolic stability, modulate pKa, and improve binding affinity, making it a valuable scaffold in the synthesis of active pharmaceutical ingredients (APIs).[1]

Understanding the solubility of this intermediate in various organic solvents is paramount for several key processes in drug development:

-

Reaction Chemistry: Ensuring reactants are fully dissolved is crucial for achieving efficient reaction kinetics and yields.[2]

-

Purification: Processes like crystallization and chromatography depend on differential solubility to isolate the target compound from impurities.

-

Formulation: For APIs, solubility dictates the choice of delivery vehicles and impacts bioavailability.[3]

This guide will equip researchers with the theoretical knowledge and practical methodology to confidently assess and utilize the solubility characteristics of this compound.

Physicochemical Properties: Predicting Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[4][5] By examining the key physicochemical properties of this compound, we can make informed predictions about its behavior in different classes of organic solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Predicted/Known Value | Implication for Solubility | Source |

| Molecular Formula | C₆H₆F₂N₂ | - | [6] |

| Molecular Weight | 144.12 g/mol | Influences dissolution kinetics. | [7][8] |

| XlogP (Predicted) | 1.3 | Indicates moderate lipophilicity, suggesting preferential solubility in moderately polar to nonpolar organic solvents over water. | [6] |

| pKa (Predicted) | Not readily available | The basicity of the pyridin-2-amine moiety is critical. It will be protonated by acidic solvents, significantly increasing solubility in protic media like alcohols. The pKa is sensitive to the solvent environment.[9][10][11] | - |

| Physical Form | Solid (Typical for similar compounds) | Crystal lattice energy must be overcome for dissolution to occur. Higher melting point solids often have lower solubility.[12][13] | [7] |

| Melting Point | Not readily available for this isomer, but a related isomer, 2-Amino-5-(trifluoromethyl)pyridine, melts at 45-49 °C. | A relatively low melting point suggests that crystal lattice forces may not be excessively high, potentially favoring dissolution. | - |

Causality Behind Predictions:

-

Lipophilicity (XlogP): The predicted XlogP of 1.3 suggests a balance between hydrophobic (the pyridine ring and difluoromethyl group) and hydrophilic (the amine group) character.[6] This value indicates the compound is more soluble in an organic solvent like octanol than in water.[14] Therefore, good solubility can be expected in solvents of intermediate polarity.

-

Acidity/Basicity (pKa): The primary amine and the pyridine nitrogen are basic centers. In polar protic solvents, such as alcohols (e.g., methanol, ethanol), hydrogen bonding between the solvent and the amine group will significantly enhance solubility.[5] Furthermore, if a solvent has any acidic character, it can protonate the molecule, forming a salt-like species that dissolves readily. The pKa of a molecule can change significantly depending on the organic solvent used.[15]

-

Crystal Energy (Melting Point): For a solid to dissolve, the energy input must be sufficient to overcome the forces holding the molecules together in the crystal lattice.[12] While the exact melting point is not available, the relatively low melting point of a similar trifluoromethyl analog suggests that the crystal lattice energy may not be a major barrier to dissolution in many common organic solvents.[1]

Predicted Solubility Trend:

Based on these properties, the expected solubility trend for this compound would be:

Polar Protic Solvents (e.g., Methanol, Ethanol) > Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) > Moderately Nonpolar Solvents (e.g., Dichloromethane, Ethyl Acetate) > Nonpolar Solvents (e.g., Hexane, Toluene)

Experimental Determination of Solubility: A Validated Protocol

When precise solubility values are required, experimental determination is essential. The Shake-Flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard for accuracy and reliability.[16][17] This protocol provides a self-validating system for generating trustworthy data.

The following diagram outlines the logical flow of the experimental protocol for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

This protocol is adapted from standard guidelines such as the OECD Guideline 105.[18][19][20][21]

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks, vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, solvent-compatible)

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18)

Protocol:

-

Preparation of Saturated Solutions:

-

For each selected solvent, add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at equilibrium to ensure saturation.[16] A good starting point is ~10-20 mg in 2-5 mL of solvent.

-

Prepare at least three replicate vials for each solvent to assess reproducibility.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).[22]

-

Equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[21][23]

-

-

Preparation of Calibration Standards:

-

While the samples equilibrate, prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.[24]

-

-

Sample Processing (Phase Separation):

-

After equilibration, remove the vials from the shaker and let them stand to allow undissolved solid to settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This can be done by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and draw off the clear supernatant.

-

Filtration: Use a syringe to draw the solution and pass it through a solvent-compatible 0.22 µm filter to remove all undissolved particles.[23]

-

-

-

Dilution and Analysis:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to bring the concentration into the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.[25][26] A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is often a good starting point. Detection should be performed at a UV wavelength where the compound has strong absorbance.

-

-

Data Calculation and Validation:

-

Plot the peak area from the HPLC chromatograms of the calibration standards against their known concentrations to generate a calibration curve.

-

The system is validated if the correlation coefficient (R²) of the calibration curve is >0.99.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility of this compound in the test solvent. Report the result in units such as mg/mL or g/L.

-

Conclusion and Best Practices

While predictive models based on physicochemical properties provide a valuable starting point, they are not a substitute for rigorous experimental determination. The solubility of this compound is a complex interplay of its lipophilicity, basicity, and the energy of its solid state. By following the detailed shake-flask and HPLC protocol described herein, researchers can generate accurate and reliable solubility data. This information is indispensable for optimizing reaction conditions, developing effective purification strategies, and advancing the development of new chemical entities.

Safety Note: Always consult the Safety Data Sheet (SDS) for this compound and all solvents before handling. Perform all experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

- PubChemLite. This compound (C6H6F2N2).

- Sigma-Aldrich. 2-(Difluoromethyl)pyridin-3-amine.

- Biosynth. 5-(Difluoromethoxy)pyridin-2-amine.

- Sigma-Aldrich. 2-Amino-5-(trifluoromethyl)pyridine.

- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- Practical Fragments. Predicting Aqueous Solubility - It's Harder Than It Looks.

- ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.

- Chemistry LibreTexts. 13.16: Solvent Effects-Relative Conditions and pKa.

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Labroots. Solubility Factors When Choosing a Solvent.

- PubChem. 4-(Difluoromethyl)pyridin-2-amine.

- PubChem. 5-(Fluoromethyl)pyrimidin-2-amine.

- ChemicalBook. 172648-55-4(3-AMINO-2-(METHYLAMINO)-5-(TRIFLUOROMETHYL)PYRIDINE) Product Description.

- ACS Publications. Physics-Based Solubility Prediction for Organic Molecules.

- ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- FILAB. Solubility testing in accordance with the OECD 105.

- The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and.

- Situ Biosciences. OECD 105 - Water Solubility.

- ACS. A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions.

- NIH. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.

- BLDpharm. 3-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- NIH. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.

- ACS. What Factors Are Taken Into Consideration When Selecting a Solvent?.

- Medium. Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications.

- Analytice. OECD 105 - Water Solubility Test at 20°C.

- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.

- ResearchGate. Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Synblock. CAS 72600-65-8 | 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine.

- Pharma Growth Hub. Effect of Organic Solvents on the pKa of Ionizable Solutes in Reverse Phase Liquid Chromatography.

- BLDpharm. 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine.

- OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- NIH. Drug Solubility: Importance and Enhancement Techniques.

- Sigma-Aldrich. MultiScreen Solubility Filter Plate.

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- ChemicalBook. 2,3-Dichloro-5-(trifluoromethyl)pyridine.

- Regulations.gov. Report : Determination of Water Solubility.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- PubMed. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation.

Sources

- 1. innospk.com [innospk.com]

- 2. thecalculatedchemist.com [thecalculatedchemist.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 6. PubChemLite - this compound (C6H6F2N2) [pubchemlite.lcsb.uni.lu]

- 7. 2-(Difluoromethyl)pyridin-3-amine | 1805301-57-8 [sigmaaldrich.com]

- 8. 4-(Difluoromethyl)pyridin-2-amine | C6H6F2N2 | CID 67282570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]

- 13. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pharmagrowthhub.com [pharmagrowthhub.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. filab.fr [filab.fr]

- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. scielo.br [scielo.br]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. pharmaguru.co [pharmaguru.co]

- 25. researchgate.net [researchgate.net]

- 26. improvedpharma.com [improvedpharma.com]

Spectroscopic Profile of 5-(Difluoromethyl)pyridin-2-amine: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-(Difluoromethyl)pyridin-2-amine, a pivotal building block in the development of novel therapeutics and agrochemicals. The strategic incorporation of the difluoromethyl group onto the pyridine scaffold significantly influences the molecule's physicochemical properties, including lipophilicity and metabolic stability, making a thorough understanding of its structural characteristics essential for its application in research and development. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in experimental findings and established spectroscopic principles.

Molecular Structure and Atom Numbering

The structural integrity of this compound is elucidated through a combination of spectroscopic techniques. For clarity in the subsequent data interpretation, the following atom numbering scheme is utilized.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive evidence for the structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR offers a complete picture of the proton, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the amino protons, and the proton of the difluoromethyl group. The chemical shifts and coupling patterns are consistent with the proposed structure.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.02 | d | 5.2 | H6 |

| 6.89 | t | 55.6 | H (CHF₂) |

| 6.57 | d | 5.3 | H3 |

| 6.55 | s | - | H4 |

| 6.25 | br s | - | NH₂ |

Data acquired in DMSO-d₆ at 400 MHz.

Interpretation:

-

The downfield singlet at 8.02 ppm is assigned to H6 , deshielded by the adjacent ring nitrogen. Its multiplicity as a doublet indicates coupling to a neighboring proton, which in this context is likely long-range coupling.

-

The characteristic triplet at 6.89 ppm with a large coupling constant of 55.6 Hz is unequivocally assigned to the proton of the difluoromethyl group . This large coupling is a result of its interaction with the two adjacent fluorine atoms (²JH,F).

-

The signals for H3 and H4 appear at 6.57 ppm and 6.55 ppm , respectively. The upfield shift of these protons is due to the electron-donating effect of the amino group at the C2 position.

-

The broad singlet at 6.25 ppm is characteristic of the two protons of the primary amino group (NH₂) . The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The coupling with fluorine atoms is a key diagnostic feature.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 160.1 | s | - | C2 |

| 148.9 | s | - | C6 |

| 142.7 | t | 22.5 | C4 |

| 113.9 | t | 237.3 | CHF₂ |

| 107.5 | t | 5.5 | C5 |

| 104.1 | t | 6.8 | C3 |

Data acquired in DMSO-d₆ at 400 MHz.

Interpretation:

-

The signal at 160.1 ppm is assigned to C2 , which is attached to the amino group, and the signal at 148.9 ppm is assigned to C6 .

-

The triplet at 142.7 ppm with a coupling constant of 22.5 Hz corresponds to C4 , showing coupling to the two fluorine atoms of the difluoromethyl group (³JC,F).

-

The most prominent feature is the triplet at 113.9 ppm with a large coupling constant of 237.3 Hz , which is characteristic of the carbon in a CHF₂ group (¹JC,F).

-

The signals for C5 and C3 appear as triplets at 107.5 ppm and 104.1 ppm , respectively, due to smaller long-range couplings with the fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides direct information about the fluorine environment.

| Chemical Shift (δ) ppm | Multiplicity |

| -114.96 | s |

Data acquired in DMSO-d₆ at 400 MHz.

Interpretation:

-

The ¹⁹F NMR spectrum shows a single signal at -114.96 ppm , which is consistent with the two equivalent fluorine atoms of the difluoromethyl group. The absence of splitting in the proton-decoupled spectrum confirms their chemical equivalence.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3300 | Medium | N-H asymmetric and symmetric stretching (NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1650 - 1580 | Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium-Strong | C=C and C=N ring stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| 1150 - 1000 | Strong | C-F stretching |

Interpretation:

-

The presence of the primary amino group (NH₂) is expected to give rise to two distinct bands in the 3450-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations.[1]

-

A strong absorption in the 1650-1580 cm⁻¹ range is anticipated due to the N-H scissoring (bending) vibration of the primary amine.[1]

-

Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

-

The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

A strong band corresponding to the aromatic C-N stretching is expected between 1350-1250 cm⁻¹ .

-

The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorptions in the fingerprint region, typically between 1150-1000 cm⁻¹ .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS):

-

[M+H]⁺ calculated for C₆H₇F₂N₂⁺: 145.0571

-

[M+H]⁺ found: 145.0572

Interpretation of Fragmentation: While a detailed experimental fragmentation spectrum is not available, a plausible fragmentation pathway under electron ionization (EI) can be proposed based on the structure.[2][3]

Sources

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 5-(Difluoromethyl)pyridin-2-amine

Introduction: The Significance of Fluorinated Pyridines and the Role of NMR

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The pyridine ring, a ubiquitous motif in pharmaceuticals, is frequently modified with fluorine-containing substituents to modulate key drug-like properties, including metabolic stability, binding affinity, and membrane permeability. Among these substituents, the difluoromethyl (-CHF₂) group is of particular interest. It acts as a bioisostere for hydroxyl or thiol groups, capable of engaging in hydrogen bonding while significantly altering the electronic profile of the parent molecule.

5-(Difluoromethyl)pyridin-2-amine is a key building block that embodies this principle. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its interactions in complex biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. Its unparalleled ability to provide detailed information about molecular structure, connectivity, and environment at the atomic level makes it indispensable.[1] This guide provides an in-depth, practical framework for the complete ¹H and ¹⁹F NMR characterization of this compound, blending theoretical principles with field-proven experimental protocols.

Core Principles: Understanding the ¹H and ¹⁹F NMR Landscape

The power of NMR lies in the interaction of nuclear spins with an external magnetic field. For this compound, we are primarily interested in two spin-½ nuclei: ¹H (proton) and ¹⁹F (fluorine).

-

¹H NMR Spectroscopy : Provides a map of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, revealing details about adjacent functional groups. Spin-spin coupling (J-coupling) between neighboring protons causes signals to split into distinct patterns (multiplets), which allows for the deduction of bond connectivity.[2]

-

¹⁹F NMR Spectroscopy : Offers a direct and highly sensitive window into the fluorine component of the molecule.[1] Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, resulting in strong NMR signals.[3] Its chemical shifts span a very wide range (over 400 ppm), which minimizes the chance of signal overlap and makes it an excellent probe for structural and environmental changes.[1][3] Furthermore, ¹⁹F nuclei couple to nearby protons, providing crucial through-bond connectivity information that links the fluorinated substituent to the rest of the molecule.[4]

Experimental Workflow: From Sample Preparation to Data Acquisition

A high-quality spectrum is the direct result of a meticulously prepared sample and correctly chosen acquisition parameters. The following protocol is designed to be a self-validating system, minimizing common sources of error.

Diagram: Experimental Workflow

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation

Rationale: The goal is a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[5][6] The choice of solvent is critical, as it must fully dissolve the analyte without interfering with its signals.[7]

Methodology:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for standard ¹H NMR, or 15-25 mg for more demanding experiments like ¹³C or 2D NMR. Use a clean, dry vial.[5][7]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds. However, the amine protons (-NH₂) may exchange or exhibit very broad signals. For better resolution of the amine protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it can slow down proton exchange through hydrogen bonding. Be aware that chemical shifts are solvent-dependent.[8][9]

-

Dissolution and Filtration:

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

-

Gently vortex or swirl the vial until the sample is completely dissolved.

-

Prepare a filter by stuffing a small piece of Kimwipe or glass wool into a Pasteur pipette.[6][10]

-

Transfer the solution through the filter into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any insoluble impurities that can ruin the magnetic field homogeneity (shimming).[6]

-

-

Final Steps: Cap the NMR tube securely. Label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

Spectral Analysis: Decoding the Structure

The true power of NMR is realized in the detailed analysis of the resulting spectra. Based on the structure of this compound, we can predict the key features of its ¹H and ¹⁹F NMR spectra.

Diagram: Structure and Key J-Couplings

Caption: Molecular structure and primary spin-spin coupling network in this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals: three for the aromatic pyridine ring protons, one for the difluoromethyl proton, and one for the amine protons.

| Signal Assignment | Predicted δ (ppm) (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H-6 | ~7.9 – 8.1 | Doublet (d) or Doublet of doublets (dd) | ³J(H6,H4) ≈ 2-3 Hz | Located between the ring nitrogen and adjacent to the electron-withdrawing -CHF₂ group, making it the most deshielded aromatic proton. Coupled to H-4 (meta). May show small ⁴J coupling to the -CHF₂ proton. |

| H-4 | ~7.3 – 7.5 | Doublet of doublets (dd) | ³J(H4,H3) ≈ 8-9 Hz, ⁴J(H4,H6) ≈ 2-3 Hz | Ortho to the -CHF₂ group and coupled to both H-3 (ortho) and H-6 (meta). May also exhibit a small ⁴JHF coupling to the fluorine atoms. |

| H-3 | ~6.4 – 6.6 | Doublet (d) | ³J(H3,H4) ≈ 8-9 Hz | Ortho to the strongly electron-donating -NH₂ group, making it the most shielded aromatic proton. Coupled to H-4 (ortho). |

| -CHF₂ | ~6.5 – 6.8 | Triplet (t) | ²J(H,F) ≈ 55-60 Hz | The proton is on the same carbon as two equivalent fluorine atoms, splitting its signal into a characteristic triplet. |

| -NH₂ | ~4.5 – 5.5 | Broad Singlet (br s) | None | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and chemical exchange. The chemical shift is highly variable and depends on concentration and solvent. |

Note: Chemical shift values are estimations and can vary based on solvent, concentration, and temperature.[3][8][11]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the difluoromethyl group. It is often acquired with proton decoupling to simplify the spectrum to a singlet, but the proton-coupled spectrum is essential for structural confirmation.

| Signal Assignment | Predicted δ (ppm) (vs. CFCl₃) | Multiplicity (Proton-Coupled) | Coupling Constant (J) in Hz | Rationale |

| -CHF₂ | ~ -90 to -120 | Doublet (d) | ²J(F,H) ≈ 55-60 Hz | The two fluorine atoms are chemically equivalent and are coupled to the single proton on the same carbon, resulting in a doublet. The chemical shift is characteristic of a difluoromethyl group attached to an aromatic system.[12][13][14] |

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive NMR characterization of this compound is achieved not by a single experiment, but by the synergistic interpretation of both ¹H and ¹⁹F NMR data. The ¹H NMR spectrum elucidates the structure of the pyridine backbone and confirms the presence of the -CHF₂ proton through its characteristic triplet splitting pattern. The ¹⁹F NMR spectrum provides a definitive signal for the fluorine atoms and, through its coupling to the proton, confirms the integrity of the difluoromethyl group.

This guide outlines a robust methodology, from meticulous sample preparation to detailed spectral interpretation, enabling researchers, scientists, and drug development professionals to confidently verify the structure and purity of this important chemical entity. Mastery of these techniques is fundamental to ensuring the quality of building blocks used in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). [Link]

-

The Royal Society of Chemistry. (2014). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. 5.301 Chemistry Laboratory Techniques. [Link]

-

Ng, S., & Sederholm, C. H. (1964). Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. The Journal of Chemical Physics, 40(7), 2090-2094. [Link]

-

Wegner, G. L., et al. (2001). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 73(23), 5693–5700. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

Al-Haded, A. A., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1989. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Kubiszewski, M., et al. (2004). Intermolecular effects on spin–spin coupling and magnetic shielding constants in gaseous difluoromethane. Journal of Molecular Structure, 704(1-3), 211-214. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Gerig, J. T. (2010). Fluorine NMR. eMagRes, 1(1), 241-252. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). The Journal of Organic Chemistry. [Link]

Sources

- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. researchgate.net [researchgate.net]

Predicted molecular weight and formula of 5-(Difluoromethyl)pyridin-2-amine

An In-depth Technical Guide to the Molecular Weight and Formula Determination of 5-(Difluoromethyl)pyridin-2-amine

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in contemporary medicinal chemistry and agrochemical research. The incorporation of the difluoromethyl group (-CHF₂) is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, thereby enhancing the pharmacokinetic and pharmacodynamic profile of a molecule. Accurate determination of its molecular formula and weight is the foundational first step in its characterization, ensuring sample purity and confirming its identity before its use in further synthetic applications.

This guide provides a detailed overview of the predicted molecular properties of this compound and elucidates the modern analytical workflows employed to empirically validate these characteristics. As a self-validating system, the combination of orthogonal analytical techniques—elemental analysis and high-resolution mass spectrometry—provides the highest degree of confidence in structural confirmation.

Section 1: Predicted Molecular Formula and Weight

The fundamental properties of this compound are derived from its constituent atoms. The predicted molecular formula and weight are crucial for nearly all subsequent quantitative experiments.

| Property | Value | Source |

| Chemical Structure | ||

| Molecular Formula | C₆H₆F₂N₂ | [1] |

| CAS Number | 1211523-68-0 | [1] |

| Predicted Monoisotopic Mass | 144.0502 Da | |

| Predicted Average Molecular Weight | 144.12 g/mol | [1] |

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. For small molecules, the monoisotopic mass—calculated using the mass of the most abundant isotope of each element—is the most relevant value for mass spectrometry analysis.[2]

Section 2: Methodologies for Structural Verification

While the molecular formula and weight can be predicted, they must be confirmed experimentally. This section details the two primary analytical techniques used for this purpose: elemental analysis to determine the empirical formula and mass spectrometry to ascertain the precise molecular weight.

Elemental Analysis: Determining the Empirical Formula

Elemental analysis is a robust technique that quantifies the mass percentage of each element within a pure compound.[3] For organic compounds containing carbon, hydrogen, and nitrogen, the most common method is combustion analysis.[4] This process provides the ratio of elements, which is used to establish the compound's empirical formula—the simplest whole-number ratio of atoms.[5][6]

Causality of Experimental Choice: Combustion analysis is chosen for its high precision and reliability in determining the mass fractions of C, H, and N. By burning the compound in a controlled environment, all carbon is converted to CO₂, all hydrogen to H₂O, and all nitrogen to N₂ gas.[4] The precise measurement of these combustion products allows for a direct calculation of the elemental composition of the original sample. An acceptable deviation between the experimental and calculated elemental composition is typically within 0.3%.[3]

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: A small, precisely weighed sample (typically 1-3 mg) of this compound is placed in a tin or silver capsule.

-

Combustion: The sample is introduced into a furnace and combusted at high temperatures (typically ~900-1000 °C) in the presence of excess oxygen.

-

Reduction & Separation: The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction chamber to convert nitrogen oxides to N₂. The gases are then separated using chromatographic columns.

-

Detection: The concentration of each gas is measured using a thermal conductivity detector.

-

Calculation: The instrument's software calculates the mass percentages of C, H, and N in the original sample. From these percentages, the empirical formula is derived by converting mass ratios to mole ratios.[7]

Caption: Workflow for Empirical Formula Determination via Combustion Analysis.

High-Resolution Mass Spectrometry: Determining Molecular Weight

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For structural confirmation of a new chemical entity, high-resolution mass spectrometry (HRMS) is indispensable. Unlike nominal mass instruments, HRMS instruments (e.g., Time-of-Flight or Orbitrap) can measure m/z values to four or more decimal places.[8] This high precision allows for the determination of a unique elemental formula, as very few combinations of atoms will have the same exact mass.[9]

Causality of Experimental Choice: HRMS is the gold standard for molecular weight determination because its accuracy can effectively distinguish between compounds with the same nominal mass but different elemental compositions.[2] For this compound, an accurate mass measurement provides strong evidence for the proposed formula of C₆H₆F₂N₂ by matching the experimentally determined mass with the theoretically calculated exact mass.

Experimental Protocol: LC-HRMS Analysis

-

Sample Infusion: A dilute solution of the compound is infused directly into the ion source or injected via a liquid chromatography (LC) system to remove impurities.

-

Ionization: The sample is ionized, most commonly using electrospray ionization (ESI), which generates protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., TOF). The analyzer separates ions based on their m/z ratio by measuring the time it takes for them to travel through a flight tube.[8]

-

Calibration: The m/z scale is calibrated using a reference standard with known masses to ensure high accuracy. Internal calibration (lock mass) is often used to correct for instrumental drift during the analysis.[9]

-

Data Processing: The resulting spectrum is analyzed to identify the m/z of the monoisotopic peak of the [M+H]⁺ ion.

-

Formula Confirmation: The experimentally measured accurate mass is compared against the theoretical exact mass for the proposed formula (C₆H₆F₂N₂). The difference is typically expected to be less than 5 parts-per-million (ppm).

Caption: Workflow for Accurate Mass Determination via HRMS.

Section 3: Integrated Data Analysis for Final Confirmation

The true power of this analytical approach lies in integrating the data from both techniques. Elemental analysis provides the empirical formula (the ratio of atoms), while HRMS provides the accurate molecular weight of the intact molecule. Combining these two pieces of information provides an unambiguous confirmation of the molecular formula.

Logical Framework:

-

Determine the empirical formula from elemental analysis (e.g., C₃H₃FN).

-

Calculate the formula weight of the empirical formula.

-

Determine the accurate molecular weight from HRMS.

-

Divide the accurate molecular weight by the empirical formula weight to find the integer multiple (n).

-

Multiply the subscripts in the empirical formula by 'n' to obtain the definitive molecular formula.

For this compound, the empirical formula is the same as the molecular formula (C₆H₆F₂N₂), so 'n' would be 1. This integrated approach serves as a self-validating system, ensuring the highest level of confidence in the compound's identity.

Caption: Logical Flow for Combining Analytical Data.

Conclusion

The characterization of a key synthetic intermediate like this compound relies on a rigorous and multi-faceted analytical approach. The predicted molecular formula (C₆H₆F₂N₂) and weight (144.12 g/mol ) are foundational data points that must be empirically verified. Through the orthogonal techniques of combustion-based elemental analysis and high-resolution mass spectrometry, researchers can confidently determine the empirical formula and accurate molecular weight, respectively. This integrated, self-validating workflow is critical for ensuring scientific integrity, enabling reproducible research, and advancing the fields of drug discovery and materials science.

References

- Vertex AI Search. Stoichiometry: Elemental Analysis.

- ChemCollective.

- CK-12 Foundation.

- Wikipedia. Elemental analysis.

- SciSpace. Computational mass spectrometry for small molecules.

- Sunway Pharm Ltd. This compound.

- Chemistry LibreTexts. Elemental Analysis.

- ZefSci. Choosing the Right Mass Spectrometry for Small Molecules.

- YouTube.

- The Royal Society of Chemistry.

Sources

- 1. This compound - CAS:1211523-68-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. youtube.com [youtube.com]

- 3. Elemental analysis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 6. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 7. ck12.org [ck12.org]

- 8. zefsci.com [zefsci.com]

- 9. rsc.org [rsc.org]

Topic: Electronic Properties of the Difluoromethyl Group on the Pyridine Ring

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CHF₂) group stands out for its unique ability to modulate the physicochemical properties of parent structures. When appended to a pyridine ring—a ubiquitous heterocycle in pharmaceuticals—the CHF₂ group exerts profound electronic effects that are critical for optimizing drug candidates. This guide provides an in-depth analysis of these electronic properties, moving from fundamental principles to practical applications in drug design. We will dissect the inductive and resonance effects of the CHF₂ group, quantify its impact on the basicity (pKa) of the pyridine nitrogen, and detail the experimental and computational workflows used to characterize these changes. The objective is to provide a comprehensive resource for researchers, enabling them to strategically leverage the CHF₂-pyridine moiety for enhanced metabolic stability, tuned lipophilicity, and precise control over the acid-base properties essential for target engagement and pharmacokinetic profiles.

Introduction: The Strategic Value of the Difluoromethyl-Pyridine Moiety

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in approved drugs, valued for its ability to engage in hydrogen bonding, its aromatic nature, and its tunable basicity. The modification of this core structure is a central theme in drug discovery. The introduction of fluorine-containing substituents has proven to be a particularly powerful strategy for enhancing a compound's metabolic stability, membrane permeability, and binding affinity.

The difluoromethyl (CHF₂) group, in this context, is not merely an inert functional group. It acts as a unique bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a weak hydrogen bond donor while simultaneously increasing local lipophilicity. However, its most significant impact often stems from its powerful electronic influence on the aromatic system to which it is attached. Understanding and predicting this influence on the pyridine ring is paramount for rational drug design, as it directly governs the molecule's ionization state at physiological pH, a critical factor for solubility, cell penetration, and interaction with biological targets.

The Fundamental Electronic Influence of the Difluoromethyl Group

The electronic effect of the CHF₂ group is a combination of a dominant, electron-withdrawing inductive effect and more subtle, secondary resonance and hyperconjugation effects.

The Dominant Inductive Effect (-I)

The primary electronic characteristic of the CHF₂ group is its strong electron-withdrawing nature, which operates through the sigma (σ) bonds. This is known as the negative inductive effect (-I). The two highly electronegative fluorine atoms create a strong dipole moment, polarizing the C-F bonds and drawing electron density away from the carbon atom of the CHF₂ group. This effect is then relayed through the sigma bond connecting the group to the pyridine ring, effectively withdrawing electron density from the aromatic system. This desheilding of the ring is a critical factor in modulating the reactivity and basicity of the pyridine nitrogen.

Caption: Inductive electron withdrawal by the CHF₂ group from the pyridine ring.

Quantifying Electronic Influence: Hammett Parameters